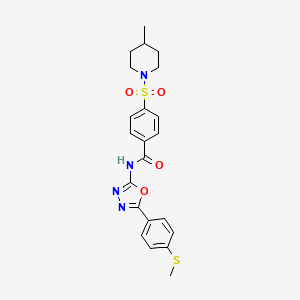
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H24N4O4S2 and its molecular weight is 472.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has garnered attention in recent pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity based on current literature and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine moiety, an oxadiazole ring, and a sulfonamide functional group. These structural elements contribute to its biological properties.
1. Antimicrobial Activity
Research indicates that derivatives of the piperidine and oxadiazole frameworks exhibit significant antimicrobial properties. For instance, related compounds have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is often linked to the inhibition of bacterial enzymes or disruption of cell membrane integrity.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
2. Anticancer Potential
The compound's potential as an anticancer agent has been explored through in vitro studies. It has shown promising results in inhibiting cancer cell lines, likely due to its ability to interfere with cellular signaling pathways essential for cancer cell proliferation . Docking studies suggest that the compound can bind effectively to target proteins involved in tumor growth.
3. Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties. Notably, it has shown strong inhibitory activity against acetylcholinesterase, an enzyme linked to neurodegenerative diseases . The IC50 values for various derivatives indicate their potency:
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound C | Acetylcholinesterase | 2.14 ± 0.003 |
| Compound D | Urease | 0.63 ± 0.001 |
These values highlight the compound's potential in treating conditions related to enzyme dysfunction.
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this compound:
- Antibacterial Screening : A study synthesized various piperidine derivatives and assessed their antibacterial activities. The results indicated that certain modifications could enhance efficacy against specific strains .
- In Silico Studies : Molecular docking simulations have provided insights into how this compound interacts with target proteins at the molecular level, suggesting that structural modifications could improve binding affinity .
- Pharmacological Profiling : Comprehensive profiling of related compounds revealed a spectrum of biological activities, including hypoglycemic effects and diuretic properties, indicating a broad therapeutic potential .
Propriétés
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-15-11-13-26(14-12-15)32(28,29)19-9-5-16(6-10-19)20(27)23-22-25-24-21(30-22)17-3-7-18(31-2)8-4-17/h3-10,15H,11-14H2,1-2H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJJSKVVBUZUIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













